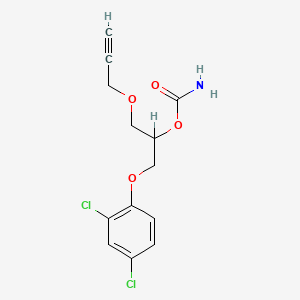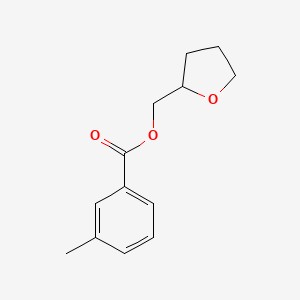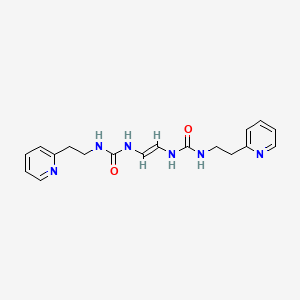
Urea, 1,1'-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- is a complex organic compound with the molecular formula C18H22N6O2 This compound is characterized by the presence of two urea groups connected by a vinylene bridge, each urea group being further substituted with a 2-(2-pyridyl)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- typically involves the reaction of 2-(2-pyridyl)ethylamine with a suitable diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.
科学研究应用
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism by which Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- include other bis-urea derivatives and compounds with similar structural features, such as:
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-urea)
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-thiourea)
Uniqueness
What sets Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- apart from similar compounds is its unique combination of functional groups and structural features
属性
CAS 编号 |
25524-61-2 |
|---|---|
分子式 |
C18H22N6O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-(2-pyridin-2-ylethyl)-3-[(E)-2-(2-pyridin-2-ylethylcarbamoylamino)ethenyl]urea |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-11-7-15-5-1-3-9-19-15)23-13-14-24-18(26)22-12-8-16-6-2-4-10-20-16/h1-6,9-10,13-14H,7-8,11-12H2,(H2,21,23,25)(H2,22,24,26)/b14-13+ |
InChI 键 |
DEERCSYBVDFLEY-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=NC(=C1)CCNC(=O)N/C=C/NC(=O)NCCC2=CC=CC=N2 |
规范 SMILES |
C1=CC=NC(=C1)CCNC(=O)NC=CNC(=O)NCCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


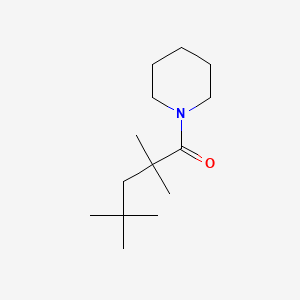
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
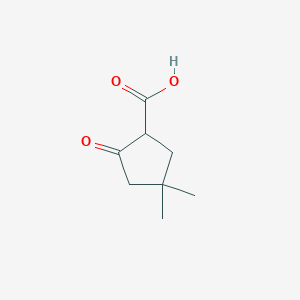
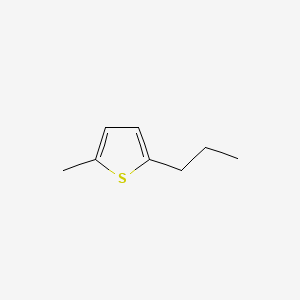
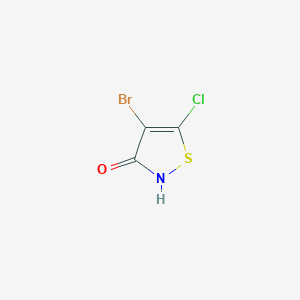
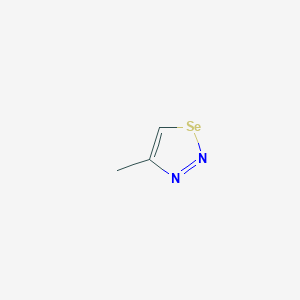
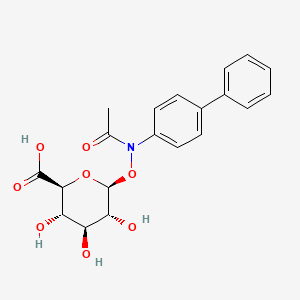

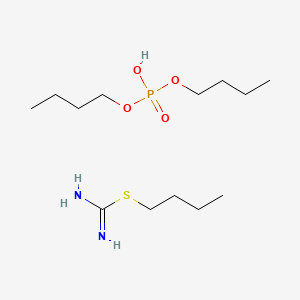
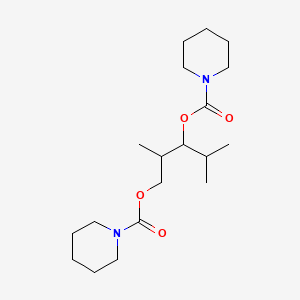
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
